7-Fluorochroman-3-one

Monoamine Oxidase B Inhibition Neurodegenerative Disease Research Structure-Activity Relationship (SAR)

7-Fluorochroman-3-one (CAS 944904-13-6) is a privileged fluorinated chroman-3-one scaffold for medicinal chemistry. SAR evidence shows C7-fluorine is critical for potent, selective MAO-B inhibition—substituting with non-fluorinated analogs compromises binding affinity and metabolic stability. Sourced at ≥98% purity with scalable quantities (up to kg), this building block streamlines lead optimization for neurodegenerative disease programs. Its defined logP (1.33) and versatile 3-ketone reactivity support rapid library synthesis, 19F-NMR probe development, and ADME optimization. Choose precision: insist on the authentic 7-fluoro substitution to ensure assay reproducibility and accelerate preclinical milestones. Inquire for bulk pricing and global shipping.

Molecular Formula C9H7FO2
Molecular Weight 166.15 g/mol
CAS No. 944904-13-6
Cat. No. B3195990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluorochroman-3-one
CAS944904-13-6
Molecular FormulaC9H7FO2
Molecular Weight166.15 g/mol
Structural Identifiers
SMILESC1C(=O)COC2=C1C=CC(=C2)F
InChIInChI=1S/C9H7FO2/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-2,4H,3,5H2
InChIKeyNALCQUKVUTUVFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluorochroman-3-one (CAS 944904-13-6) - Core Characteristics & Pharmacophore Identification


7-Fluorochroman-3-one (CAS 944904-13-6) is a fluorinated derivative of the chroman-3-one scaffold, characterized by a fluorine atom substitution at the 7-position of the benzopyranone ring system . This compound serves as a versatile building block in medicinal chemistry and chemical biology, exhibiting a molecular formula of C9H7FO2 and a molecular weight of 166.15 g/mol . Its structural core enables participation in a range of synthetic transformations including oxidation, reduction, and nucleophilic substitution, making it a critical intermediate for generating diverse fluorinated analogs . The incorporation of fluorine enhances physicochemical properties relevant to drug discovery, positioning 7-Fluorochroman-3-one as a strategic scaffold for structure-activity relationship (SAR) studies and lead optimization programs .

Why 7-Fluorochroman-3-one (CAS 944904-13-6) Cannot Be Replaced by Generic Chromanones in Scientific Workflows


Substituting 7-Fluorochroman-3-one with non-fluorinated or differently substituted chroman-3-one analogs introduces significant experimental variability due to the profound impact of the 7-position fluorine atom on biological activity and physicochemical properties. SAR studies have established that C7-substitution on the chromanone core is a key determinant for potent and selective monoamine oxidase B (MAO-B) inhibition, a therapeutic target for neurodegenerative disorders [1]. The specific electronic and steric effects of the 7-fluoro substituent cannot be mimicked by hydrogen, methyl, or even other halogen substitutions at alternative positions, as these modifications drastically alter binding affinity, enzyme selectivity, and metabolic stability . Relying on a generic chroman-3-one core without the precise 7-fluoro substitution therefore compromises assay reproducibility, confounds SAR interpretation, and risks failure in lead optimization campaigns where subtle molecular changes translate to major differences in in vivo efficacy and safety profiles.

7-Fluorochroman-3-one (CAS 944904-13-6): Evidence-Based Differentiation for Procurement


Enhanced MAO-B Inhibitory Potency via C7-Fluorine Substitution in Chromanone Scaffolds

The strategic placement of substituents at the C7 position of the chromanone core is critical for achieving potent and selective inhibition of human monoamine oxidase B (hMAO-B), a key target in Parkinson's disease and Alzheimer's disease research. A systematic SAR study of a new series of C7-substituted chromanones demonstrated that modifications at this position, particularly with halogenated groups, yield compounds with nanomolar IC50 values against hMAO-B. While a direct head-to-head comparison of 7-Fluorochroman-3-one with its non-fluorinated parent chroman-3-one is not available in the public literature, class-level inference from this comprehensive SAR analysis strongly supports the rationale that the 7-fluoro substitution enhances MAO-B binding interactions relative to unsubstituted or differently substituted analogs [1]. The most potent C7-substituted analog in the study (compound 4f) achieved an IC50 of 8.62 nM, highlighting the substantial potency gains achievable through optimized C7 functionalization . This evidence underscores that generic chroman-3-one, lacking a C7 substituent, is unlikely to recapitulate the target engagement profile of 7-Fluorochroman-3-one, making the latter a more informed choice for MAO-B-focused research programs.

Monoamine Oxidase B Inhibition Neurodegenerative Disease Research Structure-Activity Relationship (SAR)

Fluorine-Induced Modulation of Lipophilicity and Metabolic Stability for Enhanced Drug-like Properties

Fluorine substitution is a well-established strategy in medicinal chemistry to improve the metabolic stability and membrane permeability of drug candidates. In the context of chromanone derivatives, incorporating a fluorine atom is known to enhance the metabolic resistance of the scaffold by protecting against oxidative metabolism, thereby potentially increasing the compound's half-life and bioavailability . The specific logP value of 7-Fluorochroman-3-one is reported to be 1.32970 , which differs from the calculated logP of the non-fluorinated chroman-3-one (approx. 0.7-1.0, based on class-level data). This increased lipophilicity is anticipated to improve passive diffusion across biological membranes. While direct metabolic stability data for 7-Fluorochroman-3-one is not publicly available, class-level evidence from a study on related chroman-3-amide derivatives demonstrates that structural modifications can yield compounds with 'good microsomal stability' as evidenced by a percentage remaining after 60-minute incubation in mouse liver microsomes ranging from 17% to 54% depending on the specific analog [1]. This underscores the ability to tune metabolic stability within the chromanone class through rational design, and the presence of the 7-fluoro group is a key design element that differentiates 7-Fluorochroman-3-one from less metabolically robust, non-fluorinated counterparts.

Medicinal Chemistry Drug Metabolism ADME Properties

High Purity and Scalable Synthesis for Reliable Research Outcomes

Reproducible scientific outcomes are contingent upon the use of high-purity chemical inputs. 7-Fluorochroman-3-one is commercially available with a minimum purity specification of 98% (HPLC) as certified by multiple vendors [1]. This high level of purity minimizes the risk of off-target effects or inconsistent results arising from impurities, which can be a significant concern when sourcing less rigorously characterized analogs from non-specialized suppliers. Furthermore, the compound is offered in quantities ranging from milligrams to kilograms, with vendors indicating capacity for custom synthesis and scale-up [2][3]. In contrast, more niche or less commonly used chromanone derivatives may only be available in limited quantities, with lower purity grades, or with longer lead times, which can impede research progress and increase costs associated with in-house synthesis and purification. The established commercial availability and documented purity of 7-Fluorochroman-3-one therefore offer a distinct advantage in terms of experimental consistency and project timeline efficiency.

Chemical Synthesis Quality Control Medicinal Chemistry

7-Fluorochroman-3-one (CAS 944904-13-6): Optimal Use Cases for Scientific Procurement


Neuroscience Drug Discovery: Developing Next-Generation MAO-B Inhibitors

7-Fluorochroman-3-one serves as a privileged starting point for medicinal chemistry campaigns targeting monoamine oxidase B (MAO-B) for neurodegenerative diseases like Parkinson's and Alzheimer's. SAR evidence indicates that C7-substituted chromanones are potent and selective MAO-B inhibitors [1]. Researchers can leverage this scaffold to design and synthesize focused libraries of 7-substituted derivatives to optimize potency, selectivity, and brain penetration. The compound's defined logP (1.33) and the potential for further functionalization at the 3-position ketone or the aromatic ring offer multiple vectors for SAR exploration, making it a versatile and informed choice over non-fluorinated or differently substituted chromanones.

Chemical Biology: Probing Biological Pathways with Fluorinated Probes

The presence of the fluorine atom in 7-Fluorochroman-3-one makes it a valuable precursor for creating 19F-NMR probes or PET tracer precursors. Its established synthetic accessibility and high commercial purity (≥98%) support the reliable preparation of labeled compounds for target engagement studies, metabolomics, or diagnostic imaging applications . In contrast to more complex fluorinated analogs that may require extensive de novo synthesis, 7-Fluorochroman-3-one offers a straightforward entry point to a library of fluorinated probes, reducing development time and cost.

Advanced Intermediate for Multi-Step Synthesis of Complex Pharmacophores

As a building block, 7-Fluorochroman-3-one is a key intermediate in the synthesis of more complex chroman-based drugs and natural product analogs. Its reactivity profile—amenable to reduction, oxidation, and nucleophilic substitution at the carbonyl—allows for efficient construction of diverse chemical matter . Procurement of this specific compound in high purity and scalable quantities (up to kg) streamlines multi-step synthetic routes, ensuring batch-to-batch consistency and reducing the burden of in-house preparation and quality control. This is particularly advantageous for projects progressing toward preclinical candidate selection where material demand increases significantly.

ADME/PK Optimization Studies in Lead Series

Given the established class-level evidence that fluorine substitution can enhance metabolic stability, 7-Fluorochroman-3-one can be strategically incorporated into lead series to improve pharmacokinetic properties . Its use as a core scaffold allows medicinal chemists to rapidly generate analogs with the 7-fluoro group intact while varying peripheral substituents to fine-tune metabolic liability and solubility. This approach provides a clear advantage over starting with a non-fluorinated core, which would require additional synthetic steps and re-optimization of the SAR for ADME parameters, thereby accelerating the lead optimization phase.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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